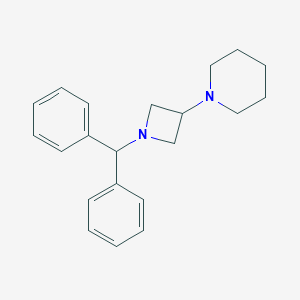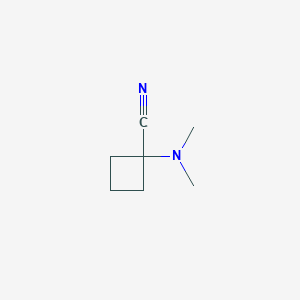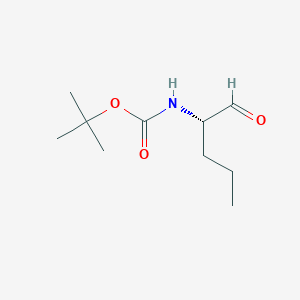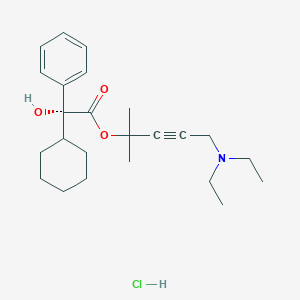
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-, commonly known as R-phenibut, is a nootropic drug that is used for its anxiolytic and cognitive-enhancing effects. It was first developed in Russia in the 1960s and has since gained popularity worldwide.
Wirkmechanismus
R-phenibut acts as a GABA-B receptor agonist, which leads to an increase in GABA activity in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and stress. R-phenibut also increases dopamine levels in the brain, which may contribute to its cognitive-enhancing effects.
Biochemische Und Physiologische Effekte
R-phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, improve mitochondrial function, and reduce oxidative stress. R-phenibut has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of R-phenibut in lab experiments is its ability to reduce anxiety and stress in animal models. This can be useful in studies that involve behavioral testing or other stressful procedures. However, one limitation of R-phenibut is its potential for abuse and dependence, which can complicate the interpretation of results in some studies.
Zukünftige Richtungen
There are several potential future directions for research on R-phenibut. One area of interest is its potential use in treating substance use disorders, particularly alcohol use disorder. Another area of interest is its potential use in treating anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of R-phenibut and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, R-phenibut is a nootropic drug that has been shown to have anxiolytic and cognitive-enhancing effects. It is synthesized by reacting gamma-butyrolactone with bromine and alpha-cyclohexyl-glycidyl ether, followed by a reaction with diethylamine and methyl iodide. R-phenibut acts as a GABA-B receptor agonist and increases dopamine levels in the brain. It has been studied extensively for its potential use in treating anxiety, depression, and substance use disorders. However, its potential for abuse and dependence should be considered in future research.
Synthesemethoden
R-phenibut is synthesized by reacting gamma-butyrolactone with bromine to form 4-bromo-1,1-dimethylbut-2-ene. This compound is then reacted with alpha-cyclohexyl-glycidyl ether to form alpha-cyclohexyl-alpha-hydroxy-gamma-butyrolactone. The final step involves reacting this compound with diethylamine and methyl iodide to form R-phenibut hydrochloride.
Wissenschaftliche Forschungsanwendungen
R-phenibut has been studied extensively for its anxiolytic and cognitive-enhancing effects. It has been shown to improve memory and learning, reduce anxiety and stress, and improve sleep quality. R-phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other substance use disorders.
Eigenschaften
CAS-Nummer |
192204-97-0 |
|---|---|
Produktname |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Molekularformel |
C24H36ClNO3 |
Molekulargewicht |
422 g/mol |
IUPAC-Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H/t24-;/m0./s1 |
InChI-Schlüssel |
JQCLFZVNMLALLU-JIDHJSLPSA-N |
Isomerische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Andere CAS-Nummern |
192204-97-0 |
Synonyme |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(diethylamino)- 1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

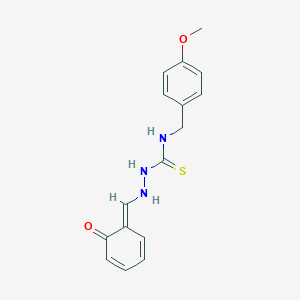
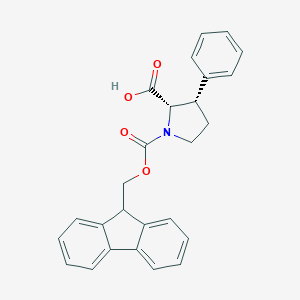
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
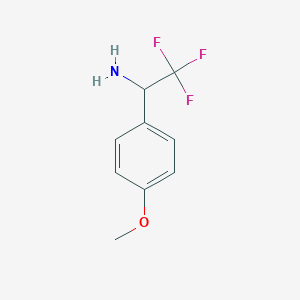
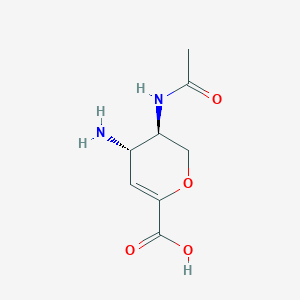
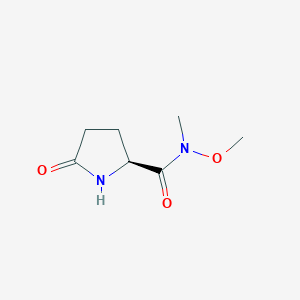
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
